molecular formula C18H10F3N3O2S2 B13393338 2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine

2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine

Cat. No.: B13393338
M. Wt: 421.4 g/mol
InChI Key: RGWVXVCOLSHKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a nitrophenyl group, a thiophene ring, and a trifluoromethyl group attached to a thienopyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine is a complex organic compound with notable biological activity. This compound, characterized by its unique molecular structure, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and data.

Molecular Structure and Properties

The molecular formula of this compound is C18H10F3N3O2S2C_{18}H_{10}F_3N_3O_2S_2 with a molecular weight of 421.42 g/mol. The presence of trifluoromethyl and nitro groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds.

Antimicrobial Activity

A study assessing the biological activity of substituted thiophenes showed that derivatives with nitro groups could inhibit the growth of various microorganisms. For instance, compounds like 2-chloro-3,5-dinitrothiophene displayed significant antimicrobial activity against E. coli and M. luteus . This suggests that the nitrophenyl moiety in our compound may confer similar antimicrobial properties.

Anticancer Potential

Compounds containing thieno[2,3-b]pyridine structures have been explored for their anticancer potential. For example, thienopyridines have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.

Case Studies and Research Findings

  • Antiparasitic Activity : In a study focusing on thiochromen derivatives as antiparasitic agents, several compounds demonstrated significant activity against Trypanosoma species with EC50 values below 10 μM . While direct data on our compound is lacking, its structural similarities suggest it may exhibit comparable activity.
  • Mechanistic Insights : Research on nitrothiophenes indicates that their mechanism often involves nucleophilic attack by thiols at key positions within the heterocyclic ring, leading to disruption of essential metabolic pathways in pathogens . This mechanism could be relevant for understanding how this compound interacts with biological systems.

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
2-Chloro-3,5-dinitrothiopheneNitrothiopheneAntimicrobial (E. coli)
Thienopyridine DerivativeThienopyridineAnticancer (cell proliferation inhibition)
Thiochromen DerivativeThiochromenAntiparasitic (Trypanosoma spp.)

Properties

Molecular Formula

C18H10F3N3O2S2

Molecular Weight

421.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H10F3N3O2S2/c19-18(20,21)11-8-12(13-2-1-7-27-13)23-17-14(11)15(22)16(28-17)9-3-5-10(6-4-9)24(25)26/h1-8H,22H2

InChI Key

RGWVXVCOLSHKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.